molecular formula C7F5N B1630612 Pentafluorobenzonitrile CAS No. 773-82-0

Pentafluorobenzonitrile

Cat. No. B1630612
Key on ui cas rn: 773-82-0
M. Wt: 193.07 g/mol
InChI Key: YXWJGZQOGXGSSC-UHFFFAOYSA-N
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Patent
US04997943

Procedure details

A solution of 44.8 g (0.83 mole) of sodium methoxide in 1.6 liters of methanol was added dropwise at room temperature to a solution of 160.0 g (0.83 mole) of pentafluorobenzonitrile (XVIII) in 2.5 liters of methanol, whilst stirring. When the addition was complete, the mixture was allowed to stand at room temperature overnight. At the end of this time, the solvent was removed by evaporation under reduced pressure, and the residue was shaken with a mixture of water and toluene. The toluene layer was separated, washed with water and dried over anhydrous sodium sulfate; the solvent was then removed by evaporation under reduced pressure. The residual solid was washed with hexane to afford 160.7 g of 4-methoxy-2,3,5,6-tetrafluorobenzonitrile (XIX) as colorless needles.
Name
sodium methoxide
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[F:4][C:5]1[C:10]([C:11]#[N:12])=[C:9]([F:13])[C:8]([F:14])=[C:7](F)[C:6]=1[F:16]>CO>[CH3:1][O:2][C:7]1[C:6]([F:16])=[C:5]([F:4])[C:10]([C:11]#[N:12])=[C:9]([F:13])[C:8]=1[F:14] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
44.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
160 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C#N)F)F)F)F
Name
Quantity
1.6 L
Type
solvent
Smiles
CO
Name
Quantity
2.5 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
At the end of this time, the solvent was removed by evaporation under reduced pressure
STIRRING
Type
STIRRING
Details
the residue was shaken with a mixture of water and toluene
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation under reduced pressure
WASH
Type
WASH
Details
The residual solid was washed with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=C(C#N)C(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 160.7 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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